tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate
Description
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a brominated aromatic ring, and a formyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its structure combines electrophilic (bromo, formyl) and protective (Boc) functionalities, enabling selective modifications for downstream applications such as cross-coupling reactions or nucleophilic additions .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-formylphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDCOPMWIELBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Formation of Mixed Acid Anhydride
- Reagents : N-BOC-D-Serine, isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM).
- Conditions : Anhydrous ethyl acetate, -10°C to 5°C.
- Molar Ratios :
- N-BOC-D-Serine : i-BuOCOCl : NMM = 1 : 1.1–1.5 : 1.1–1.5.
Condensation with 4-Bromo-2-hydroxybenzaldehyde
- Reagents : 4-Bromo-2-hydroxybenzaldehyde, benzene methanamine.
- Conditions : 10–15°C, 2–3 hours.
- Molar Ratio : N-BOC-D-Serine : 4-bromo-2-hydroxybenzaldehyde = 1 : 1.1–1.5.
-
- Solvent System : Hexane/ethyl acetate (8:1).
- Yield : 90–93%.
Alternative Route via Ullman Coupling
A modified approach involves Ullman coupling to form the diaryl ether bond:
-
- Reagents : Bis(pinacolato)diboron, potassium acetate.
- Catalyst : Pd(dppf)Cl₂.
- Conditions : 80°C, 4 hours.
Comparative Data Tables
Table 1: Reaction Conditions and Yields
Table 2: Spectral Data for Final Product
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.38 (s, 9H), 3.58 (m, 2H), 4.31 (m, 2H), 7.31–7.20 (m, 5H). |
| MS (ESI) | m/z 295.2 [M+H]⁺. |
Critical Analysis of Methods
-
- Advantages : High yield (>90%), scalable for industrial use.
- Limitations : Requires strict temperature control (-10°C).
-
- Advantages : Broad substrate compatibility.
- Limitations : Lower yield, Pd catalyst cost.
Applications in Drug Synthesis
The compound serves as a key intermediate for:
- Lacosamide : An antiepileptic drug.
- Chiral Building Blocks : For asymmetric synthesis of bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl carbamates.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features enhance drug efficacy and specificity.
Case Study : Research has demonstrated that derivatives of tert-butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate exhibit potential as small molecule inhibitors for PD-L1, a protein involved in immune checkpoint regulation. Studies show that modifications to this compound can improve binding affinity and biological activity in vitro and in vivo settings .
Agricultural Chemistry
Overview : In agricultural applications, this compound is utilized in formulating agrochemicals. Its effectiveness as a pest control agent contributes to sustainable farming practices by minimizing environmental impact.
Application Example : The compound has been incorporated into formulations that target specific pests while ensuring minimal harm to beneficial organisms. Its use has been linked to increased crop yields and reduced reliance on more harmful pesticides .
Material Science
Overview : This compound is also valuable in material science, where it is integrated into polymers and coatings to enhance their thermal stability and chemical resistance.
Data Table :
| Material Type | Property Improved | Application Area |
|---|---|---|
| Polymers | Thermal stability | Construction |
| Coatings | Chemical resistance | Automotive |
The incorporation of this compound into these materials results in improved performance under extreme conditions, making them suitable for high-performance applications .
Analytical Chemistry
Overview : In analytical chemistry, the compound acts as a reagent in various techniques for detecting and quantifying specific compounds within complex mixtures.
Application Example : It has been employed in chromatographic methods to enhance separation efficiency and sensitivity, which is critical for quality control in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific bioactive derivatives synthesized from this compound.
Comparison with Similar Compounds
Substituent Impact :
- Formyl Group (CHO) : Enhances electrophilicity, enabling nucleophilic additions (e.g., formation of hydrazones or imines) and participation in condensation reactions .
- Methoxy Group (OCH₃) : Increases solubility in polar solvents and alters steric interactions, as seen in CAS 1799626-21-3 .
- Bromine Position : Para-bromo (as in the target compound) facilitates Suzuki-Miyaura cross-coupling, whereas ortho-bromo derivatives (e.g., CAS 78839-75-5) may exhibit steric challenges in metal-catalyzed reactions .
Comparison of Reactivity
- Cross-Coupling : The para-bromo substituent in the target compound is ideal for Pd-catalyzed couplings (e.g., with boronic acids), as demonstrated in for similar brominated carbamates .
- Aldehyde Reactivity: The formyl group enables condensations (e.g., with amines to form Schiff bases), a feature absent in non-formyl analogues like CAS 1593201-17-2 .
Physicochemical Properties
Data inferred from analogues:
Key Trends :
- Bromine and formyl groups increase molecular weight and lipophilicity compared to simpler carbamates.
- Polar substituents (e.g., methoxy) improve solubility in organic solvents .
Biological Activity
Chemical Structure and Properties
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl carbamate moiety and a phenoxy group with a brominated aromatic ring. The molecular formula is . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both electrophilic and nucleophilic sites .
Biological Activity
Anticancer Activity
Compounds similar to this compound have been studied for their cytotoxic effects against various cancer cell lines. Brominated phenolic compounds are particularly noted for their anticancer properties, with preliminary studies suggesting that this compound may exhibit similar activity .
In vitro assays have indicated that brominated derivatives can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest. For instance, studies on related compounds have shown IC50 values in the low micromolar range against several cancer types, indicating significant bioactivity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar structural motifs in phenolic compounds have been linked to antibacterial and antifungal activities. This suggests that this compound could be explored for its potential to disrupt microbial cell membranes or inhibit essential metabolic processes in pathogens .
The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Initial studies suggest that it may affect signaling pathways related to cell survival and proliferation, making it a candidate for further therapeutic development.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study focused on a related brominated compound demonstrated significant anticancer efficacy against human breast cancer cells, with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential for similar compounds like this compound to exhibit comparable effects .
Case Study: Antimicrobial Properties
Another investigation revealed that a structurally analogous phenolic compound exhibited potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 10 µg/mL. This underscores the potential for this compound to be developed as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting a brominated phenol derivative with a carbamate-containing ethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Efficiency is improved by controlling stoichiometry (1:1.2 molar ratio of phenol to amine) and using anhydrous solvents to minimize hydrolysis. Computational tools like AI-driven retrosynthesis analysis (e.g., PubChem’s reaction database) predict feasible pathways and optimize reagent selection .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.3 ppm for CH₃), formyl proton (δ ~10.0 ppm), and aromatic protons (δ 6.8–7.9 ppm) .
- X-ray Crystallography : Resolves the spatial arrangement of the bromophenoxy and carbamate groups, revealing intermolecular hydrogen bonds (e.g., C=O⋯H–N) that stabilize the crystal lattice .
- HRMS : Validates the molecular formula (e.g., C₁₄H₁₇BrNO₄ requires [M+H]⁺ = 358.0342) .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if dust or aerosols form .
- Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .
Advanced Research Questions
Q. How can researchers address stability challenges under varying pH and temperature conditions?
- Methodological Answer : Stability studies show degradation above 40°C or in acidic/basic environments (pH < 3 or > 10). Use buffered solutions (pH 6–8) for reactions. For long-term storage, lyophilization or inert gas (N₂) purging reduces hydrolytic cleavage of the carbamate group .
Q. What strategies minimize by-product formation during synthesis?
- Methodological Answer :
- By-Products : Include diethyl ether adducts (from solvent) or brominated side products.
- Mitigation : Use high-purity starting materials (>98%), monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3), and employ column chromatography (silica gel, 60–120 mesh) for purification .
Q. How do computational methods enhance synthetic pathway optimization?
- Methodological Answer : Machine learning models (e.g., Template_relevance Reaxys) analyze >10,000 reactions to prioritize high-yield routes. For example, DFT calculations predict transition-state energies for SN2 mechanisms, guiding solvent selection (e.g., DMF vs. THF) to reduce activation barriers .
Q. What electronic and steric factors influence the compound’s reactivity in downstream reactions?
- Methodological Answer : The electron-withdrawing bromo and formyl groups activate the phenyl ring for electrophilic substitution. Steric hindrance from the tert-butyl carbamate necessitates bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions. Frontier molecular orbital (FMO) analysis identifies nucleophilic sites for functionalization .
Q. How should discrepancies in hazard classifications inform safety protocols?
- Methodological Answer : While some SDS reports classify the compound as non-hazardous , others note potential respiratory irritation . To reconcile, conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) and adopt precautionary measures (e.g., fume hoods, emergency eyewash stations) regardless of conflicting data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
